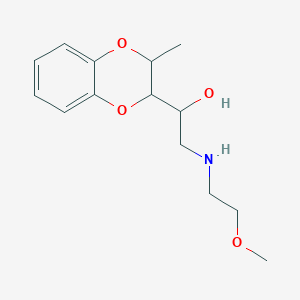

Pregnane-3,20-diamine, N3,N3,N20-trimethyl-, (3beta,5alpha,20S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

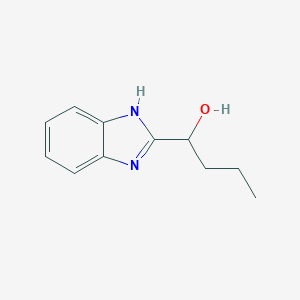

Pregnane-3,20-diamine, N3,N3,N20-trimethyl-, (3beta,5alpha,20S)-, also known as pregnanolone, is a naturally occurring neuroactive steroid found in the brain and peripheral tissues. It is synthesized from cholesterol and is involved in various physiological and biochemical processes in the body.

Mecanismo De Acción

Pregnanolone acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. It also acts on the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.

Efectos Bioquímicos Y Fisiológicos

Pregnanolone has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of gene expression. It has also been shown to have anti-inflammatory and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pregnanolone is a useful tool for investigating the role of neuroactive steroids in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its rapid metabolism in vivo.

Direcciones Futuras

Future research on Pregnane-3,20-diamine, N3,N3,N20-trimethyl-, (3beta,5alpha,20S)- is likely to focus on its potential therapeutic applications in various neurological and psychiatric disorders. It may also be investigated as a potential biomarker for these disorders and as a target for drug development. Further research is also needed to elucidate the mechanisms underlying its effects on neurotransmitter release, ion channels, and gene expression.

Métodos De Síntesis

Pregnanolone is synthesized from cholesterol via a series of enzymatic reactions involving cytochrome P450scc, 3beta-hydroxysteroid dehydrogenase, and 5alpha-reductase. The final product is then converted to Pregnane-3,20-diamine, N3,N3,N20-trimethyl-, (3beta,5alpha,20S)- by the action of 3alpha-hydroxysteroid dehydrogenase.

Aplicaciones Científicas De Investigación

Pregnanolone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, and has been investigated as a treatment for anxiety disorders, depression, and epilepsy. It has also been studied for its potential use in the treatment of alcohol and drug addiction.

Propiedades

Número CAS |

15112-47-7 |

|---|---|

Nombre del producto |

Pregnane-3,20-diamine, N3,N3,N20-trimethyl-, (3beta,5alpha,20S)- |

Fórmula molecular |

C24H44N2 |

Peso molecular |

360.6 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13S,14S,17S)-N,N,10,13-tetramethyl-17-[(1S)-1-(methylamino)ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C24H44N2/c1-16(25-4)20-9-10-21-19-8-7-17-15-18(26(5)6)11-13-23(17,2)22(19)12-14-24(20,21)3/h16-22,25H,7-15H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |

Clave InChI |

UEKVZUNZRGTHJS-NLGFINLOSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)C)NC |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)NC |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.